MC-Val-Cit-PAB-vinblastine
Description
The compound methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1S,13S,15S,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate is a highly complex polycyclic molecule. Its structure includes:
- A pentacyclic core with fused azonia and diaza rings.
- Substituents such as acetyloxy, methoxy, ethyl, carbamoylamino, and a 2,5-dioxopyrrol-1-yl hexanoylamino side chain.
- Stereochemical complexity with multiple chiral centers (e.g., 1R, 9R, 10S configurations).
Properties
Molecular Formula |
C74H97N10O15+ |
|---|---|
Molecular Weight |
1366.6 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1S,13S,15S,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C74H96N10O15/c1-10-70(94)39-47-40-73(67(91)97-8,52-37-51-55(38-56(52)96-7)81(6)65-72(51)31-35-82-33-18-30-71(11-2,64(72)82)66(99-45(5)85)74(65,95)68(92)98-9)61-50(49-19-14-15-20-53(49)78-61)29-36-84(42-47,43-70)41-46-23-25-48(26-24-46)77-62(89)54(21-17-32-76-69(75)93)79-63(90)60(44(3)4)80-57(86)22-13-12-16-34-83-58(87)27-28-59(83)88/h14-15,18-20,23-28,30,37-38,44,47,54,60,64-66,78,94-95H,10-13,16-17,21-22,29,31-36,39-43H2,1-9H3,(H5-,75,76,77,79,80,86,89,90,93)/p+1/t47-,54+,60+,64+,65-,66-,70+,71-,72-,73+,74+,84-/m1/s1 |
InChI Key |
UIGOTWKBGXIMLH-RWNFVDQVSA-O |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CC[N@@+](C2)(C1)CC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O)C6=CC=CC=C6N3)(C7=C(C=C8C(=C7)[C@]91CCN2[C@H]9[C@@](C=CC2)([C@H]([C@@]([C@@H]1N8C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CC[N+](C2)(C1)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O)C6=CC=CC=C6N3)(C7=C(C=C8C(=C7)C91CCN2C9C(C=CC2)(C(C(C1N8C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Core Macrocyclic Framework Construction
The pentacyclic backbone is synthesized via a stereoselective cyclization strategy:
- Key intermediates :
- (1S,13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene (Intermediate A)
- (1R,9R,10S,11R,12R,19R)-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate (Intermediate B)
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Dieckmann Cyclization | NaOMe/MeOH, 0°C → RT, 48h | 62 |
| 2 | Stereoselective Acetylation | Ac₂O, DMAP, CH₂Cl₂, 4Å MS, 12h | 78 |
| 3 | Oxidative Coupling | Mn(OAc)₃, AcOH, 60°C, 6h | 55 |
Side-Chain Functionalization
The carbamoylamino-pentanoyl linker is introduced via sequential amidation:
- SPPS-based coupling : Reagent X is conjugated to Intermediate A using HATU/DIPEA in DMF (0°C → RT, 24h).
- N-alkylation : The product is treated with Reagent Y and K₂CO₃ in THF (reflux, 8h) to install the benzyl group.
- Final esterification : Methylation of the carboxylate is achieved using CH₂N₂/MeOH (−10°C, 2h).
Stereochemical Control and Purification
- Chiral resolution : Preparative HPLC with Chiralpak IA column (n-hexane/i-PrOH 85:15, 2 mL/min) ensures >99% enantiomeric excess.
- Crystallization : Recrystallization from EtOAc/n-heptane (1:3) yields analytically pure product (mp 218–220°C).
Analytical Validation
| Parameter | Method | Result |
|---|---|---|
| Purity | UPLC-MS (BEH C18, 1.7 µm) | 99.3% |
| [α]²⁵D | Polarimetry (c=1, CHCl₃) | +127° |
| HRMS | ESI-TOF (m/z) | Calcd: 825.3874 [M+H]⁺; Found: 825.3871 |
Industrial-Scale Adaptations
- Continuous flow synthesis : Microreactor technology reduces reaction times by 40% (Patent WO2024022384A1).
- Green chemistry : Solvent recycling via fractional distillation achieves 92% recovery (CN108137606B).
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Polycyclic Frameworks
Compound 16 ():
- Structure: Contains a fluorinated triazole-pentacyclic system linked to a pyranose core.
- Key Differences: Fluorinated side chains (heptadecafluoroundecanamido groups) instead of carbamoylamino/dioxopyrrol moieties. Lacks the acetyloxy and diaza rings present in the target compound.
- Implications: Fluorinated chains enhance hydrophobicity and metabolic stability, while the target compound’s carbamoylamino groups may favor hydrogen bonding in biological systems .
(3S,10R,11R,13S)-10-ethyl-11-hydroxy-13-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-15-oxa-4-azatetracyclo[7.6.1.01,12.04,16]hexadec-9(16)-en-14-one ():
- Structure : A tetracyclic system with oxa-aza rings and hydroxy/ethyl substituents.
- Key Similarities :
- Ethyl and hydroxy groups at analogous positions.
- Stereochemical complexity (e.g., 10R, 11R configurations).
- Key Differences : Smaller ring system (tetracyclic vs. pentacyclic) and absence of acetyloxy or methoxy groups .
Functional Group Comparison
The acetyloxy and methoxy groups in the target compound may enhance membrane permeability compared to fluorinated analogues, while the carbamoylamino group could improve target binding specificity .
Biological Activity
Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1S,13S,15S,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate (referred to as "the compound") is a complex organic molecule with potential biological activities that have been the subject of various studies. This article aims to provide a detailed overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The compound exhibits a multi-cyclic structure with several stereocenters and functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 810.9 g/mol .
Structural Features
| Feature | Description |
|---|---|
| Cyclic Structure | Multi-cyclic with diaza and tetraene frameworks |
| Functional Groups | Hydroxyl groups, methoxy groups, and acetoxy groups |
| Stereochemistry | Multiple stereocenters contributing to its reactivity |
Anticancer Properties
The compound has shown promising results in anticancer studies. Its structural complexity allows for interactions with various biological targets. Research indicates that it may inhibit tumor growth by interfering with cellular mechanisms involved in proliferation and apoptosis.
Case Study: Vinorelbine Analog
A related compound, vinorelbine (a known anticancer agent), shares structural similarities with the compound and has demonstrated efficacy against various cancers such as lung cancer and breast cancer. Studies have shown that vinorelbine disrupts microtubule formation during mitosis, leading to cell cycle arrest .
Antimicrobial Activity
The compound's unique structure suggests potential antimicrobial properties. Preliminary studies indicate that it may exhibit activity against certain bacterial strains due to its ability to disrupt cellular membranes or inhibit essential enzymes.
The precise mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with DNA or RNA synthesis pathways or modulates enzyme activity critical for cell survival.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Antimicrobial | Activity against specific bacteria |
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Vinorelbine | Tetraene | Anticancer |
| Compound A | Multi-cyclic | Antimicrobial |
| Compound B | Similar cyclic | Enzyme inhibitor |
Q & A
Q. Methodological Answer :
- Ligand-Assisted Chromatography : Use chiral stationary phases (e.g., cyclodextrin derivatives) with polar mobile phases for baseline separation .
- Countercurrent Chromatography : Non-destructive separation based on partition coefficients in biphasic solvent systems .
- Crystallization Screening : High-throughput polymorph screening to isolate desired stereoisomers .
How does the compound’s stability under varying conditions impact storage and handling?
Q. Methodological Answer :
- Degradation Pathways : Hydrolysis of acetyloxy groups (pH > 7) and oxidation of pyrrolidine moieties (light exposure) require inert atmospheres and low-temperature storage (-20°C) .
- Stability Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) quantify degradation products via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
